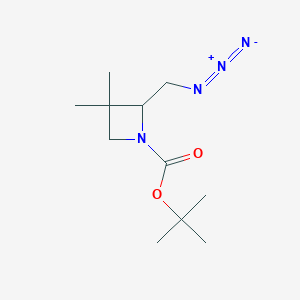
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an azidomethyl group, and a 3,3-dimethylazetidine-1-carboxylate moiety.
Mechanism of Action
Mode of action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Azides are often used in click chemistry due to their ability to react with alkynes to form stable triazole rings . Tert-butyl groups are often used as protecting groups in organic synthesis due to their stability .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of amino acids and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate typically involves the following steps:
Azidation Reaction: The starting material, 2-(chloromethyl)-3,3-dimethylazetidine-1-carboxylate, undergoes an azidation reaction with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.
Protection of the Azide Group: The azide group is then protected using tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine (Et3N) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Oxidation: The tert-butyl group can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or LiAlH4 in ether.
Substitution: Various nucleophiles such as alkyl halides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Amine Derivatives: Reduction of the azide group yields amine derivatives.
Substitution Products: Nucleophilic substitution can produce a variety of substituted azetidines.
Oxidation Products: Oxidation of the tert-butyl group can lead to ketones or carboxylic acids.
Scientific Research Applications
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be utilized in the production of advanced materials and chemical products.
Comparison with Similar Compounds
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate and tert-butyl 2-(azidomethyl)piperidine-1-carboxylate. These compounds share structural similarities but differ in their ring size and substituents, leading to variations in their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-11(4,5)8(15)6-13-14-12/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGGKAHHAHNSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1CN=[N+]=[N-])C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














